An In-depth Technical Guide to 6-Bromopyridazine-4-carboxylic acid: Structure, Synthesis, and Applications
An In-depth Technical Guide to 6-Bromopyridazine-4-carboxylic acid: Structure, Synthesis, and Applications
This guide provides a comprehensive technical analysis of 6-bromopyridazine-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical structure, plausible synthetic routes, reactivity profile, and predicted spectroscopic signatures. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile molecule in their synthetic endeavors.
Core Molecular Attributes and Significance
6-Bromopyridazine-4-carboxylic acid belongs to the pyridazine class of nitrogen-containing heterocycles.[1][2] The pyridazine scaffold is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities.[1][3][4][5] The presence of a bromine atom and a carboxylic acid group on the pyridazine ring of the title compound offers two distinct points for chemical modification, making it a highly valuable and versatile intermediate for the synthesis of more complex molecules.[6] The bromine atom can participate in various cross-coupling reactions, while the carboxylic acid functionality allows for the formation of amides, esters, and other derivatives.
| Property | Value | Source(s) |
| CAS Number | 1402665-33-1 | [6] |
| Molecular Formula | C₅H₃BrN₂O₂ | [6] |
| Molecular Weight | 202.99 g/mol | [6] |
| Appearance | Solid (predicted) | N/A |
| Storage | Sealed in dry, 2-8°C | [6] |
Synthetic Pathways: A Proposed Methodological Approach
A hypothetical, yet chemically sound, synthetic workflow is presented below. This protocol is designed to be self-validating, with clear steps for purification and characterization.
Caption: A proposed synthetic workflow for 6-Bromopyridazine-4-carboxylic acid.
Experimental Protocol: A Representative Synthesis
This protocol outlines a hypothetical synthesis based on the cyclization of a suitable γ-ketoacid with hydrazine, a common strategy for constructing the pyridazine ring.[7]
Step 1: Preparation of a Brominated γ-Ketoacid (Hypothetical)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve a suitable starting material, such as a derivative of maleic or fumaric acid, in an appropriate solvent like acetic acid.
-
Bromination: To this solution, add a brominating agent (e.g., N-bromosuccinimide or elemental bromine) dropwise at a controlled temperature to introduce the bromine atom.
-
Hydrolysis/Oxidation: Subsequent workup involving hydrolysis or a mild oxidation step would be required to yield the desired brominated γ-ketoacid.
-
Purification: The intermediate ketoacid would be purified by extraction and recrystallization.
Step 2: Cyclocondensation to Form the Pyridazine Ring
-
Reaction Setup: Dissolve the purified brominated γ-ketoacid from Step 1 in a suitable solvent such as ethanol or acetic acid in a round-bottom flask fitted with a reflux condenser.
-
Hydrazine Addition: Add hydrazine hydrate dropwise to the solution. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude 6-bromopyridazine-4-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 3: Characterization
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 6-bromopyridazine-4-carboxylic acid is dictated by its three key structural components: the electron-deficient pyridazine ring, the bromine substituent, and the carboxylic acid group.
Caption: Key reaction pathways for 6-Bromopyridazine-4-carboxylic acid.
-
Carboxylic Acid Group: This functional group can readily undergo standard transformations. Esterification can be achieved by reacting with an alcohol under acidic conditions. Amide bond formation is possible through the use of coupling agents (e.g., DCC, EDC) and an appropriate amine.[9]
-
Bromine Atom: The bromine atom at the 6-position is susceptible to nucleophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the pyridazine ring. More importantly, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents at this position.[10]
-
Pyridazine Ring: The pyridazine ring is an electron-deficient system, which influences the reactivity of its substituents. The nitrogen atoms can also act as ligands for metal complexes.
Spectroscopic Characterization: A Predictive Analysis
While experimental spectra for 6-bromopyridazine-4-carboxylic acid are not publicly available, a detailed prediction of its spectroscopic features can be made based on the analysis of its structure and data from similar compounds.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region and a broad singlet for the carboxylic acid proton.
-
Pyridazine Protons: There are two protons on the pyridazine ring. The proton at the 5-position will likely appear as a doublet, coupled to the proton at the 3-position. The proton at the 3-position would also be a doublet. Due to the deshielding effect of the adjacent nitrogen atoms and the electron-withdrawing carboxylic acid and bromine groups, these protons are expected to resonate at a downfield chemical shift, likely in the range of 8.0-9.5 ppm.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.[11][12]
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals.
-
Carbonyl Carbon: The carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 160-175 ppm.[9]
-
Pyridazine Carbons: The four carbon atoms of the pyridazine ring will have chemical shifts in the aromatic region (approximately 120-160 ppm). The carbon bearing the bromine atom (C6) and the carbon attached to the carboxylic acid group (C4) will be significantly influenced by these substituents. The chemical shifts of the other two carbons (C3 and C5) will also be affected by the overall electronic nature of the ring.[13]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the prominent absorption bands of the carboxylic acid group.
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[14][15]
-
C=O Stretch: A strong, sharp absorption band is predicted to appear in the range of 1680-1720 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration.[14][15]
-
C-O Stretch and O-H Bend: Other characteristic bands for the carboxylic acid group, including the C-O stretch and O-H bend, are expected in the fingerprint region.
-
C-Br Stretch: A weaker absorption in the lower frequency region (typically 500-600 cm⁻¹) may be attributable to the C-Br stretching vibration.
Mass Spectrometry (Predicted)
-
Molecular Ion Peak: The mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, this peak will appear as a doublet with approximately equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. The expected m/z values for the molecular ions would be around 202 and 204 amu.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH) and the bromine atom.
Potential Applications in Drug Discovery and Beyond
The structural features of 6-bromopyridazine-4-carboxylic acid make it an attractive scaffold for the development of novel therapeutic agents. The pyridazine core is a known "privileged structure" in medicinal chemistry, and the ability to functionalize both the bromine and carboxylic acid positions allows for the creation of diverse chemical libraries for biological screening.[3][4][5]
Based on the known biological activities of related pyridazine derivatives, potential therapeutic applications for compounds derived from 6-bromopyridazine-4-carboxylic acid could include:
-
Anti-inflammatory Agents: Pyridazine derivatives have been shown to inhibit key inflammatory mediators.[5]
-
Anticancer Agents: The pyridazine scaffold is present in several compounds with demonstrated antiproliferative activity.[4]
-
Antimicrobial Agents: Numerous pyridazine-containing molecules have exhibited antibacterial and antifungal properties.[1]
-
Agrochemicals: Brominated heterocyclic compounds are also utilized in the development of new pesticides and herbicides.[6]
Conclusion
6-Bromopyridazine-4-carboxylic acid is a valuable heterocyclic building block with significant potential for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting point for the construction of complex molecular architectures. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a robust framework for its synthesis, characterization, and application based on well-established chemical principles. As the demand for novel bioactive molecules continues to grow, the utility of versatile intermediates like 6-bromopyridazine-4-carboxylic acid is set to increase.
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